Steric Bulk and Substitution Pattern: A Key Differentiator from 2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride)
The 2,4,5-trimethyl substitution pattern creates a unique steric environment around the sulfonyl chloride group compared to the symmetrical 2,4,6-trimethyl (mesityl) analog . While both compounds are sterically hindered, the 2,4,5-isomer lacks the C2-symmetry of mesitylenesulfonyl chloride. This asymmetry can translate into different facial selectivity and regioisomeric outcomes in sulfonylation reactions . For instance, the 2,4,6-isomer has been shown to exhibit dual reaction channels in solvolysis due to its unique steric constraints, a behavior that may not be fully recapitulated by the 2,4,5-isomer [1].
| Evidence Dimension | Substitution pattern and steric profile |
|---|---|
| Target Compound Data | 2,4,5-trimethylbenzenesulfonyl chloride (asymmetrical) |
| Comparator Or Baseline | 2,4,6-trimethylbenzenesulfonyl chloride (symmetrical, mesitylenesulfonyl chloride) |
| Quantified Difference | Qualitative difference in regiochemical and stereochemical outcomes based on steric and symmetry principles . |
| Conditions | Inferred from general steric principles of sulfonylation chemistry and documented reactivity differences of mesitylenesulfonyl chloride [1]. |
Why This Matters
The distinct steric profile can directly impact the regio- and stereochemical outcome of sulfonylation reactions, making the 2,4,5-isomer a necessary reagent when the 2,4,6-isomer fails to provide the desired selectivity.
- [1] Koo, I. S.; Bentley, T. W.; Kang, D. H.; Lee, I. Limitations of the transition state variation model. Part 2. Dual reaction channels for solvolyses of 2,4,6-trimethylbenzenesulphonyl chloride. J. Chem. Soc., Perkin Trans. 2 1991, 175-179. View Source
